COX-1 vs. COX-2 Selectivity: TFAP Derivative vs. Teriflunomide Impurity 3
The derivative N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP), which contains the target compound as its core scaffold, demonstrates a marked and quantifiable improvement in COX-1 selectivity compared to a closely related analog, Teriflunomide impurity 3 (4-Amino-N-(4-trifluoromethylphenyl)benzamide) [1]. TFAP exhibits a COX-1 IC50 of 0.80 ± 0.05 µM and a COX-2 IC50 of 210 ± 10 µM, representing a 262-fold selectivity for COX-1 [1]. In contrast, the comparator Teriflunomide impurity 3 has a COX-1 IC50 of 30 µM and a COX-2 IC50 >100 µM, yielding a COX-1/COX-2 selectivity ratio of only >3.3-fold [2].
| Evidence Dimension | COX-1 vs. COX-2 Selectivity (Selectivity Index) |
|---|---|
| Target Compound Data | COX-1 IC50 = 0.80 ± 0.05 µM; COX-2 IC50 = 210 ± 10 µM. Selectivity Index = 262 |
| Comparator Or Baseline | Teriflunomide impurity 3: COX-1 IC50 = 30 µM; COX-2 IC50 >100 µM. Selectivity Index ≈ >3.3 |
| Quantified Difference | The target-derived compound (TFAP) is approximately 79-fold more selective for COX-1 over COX-2 than the comparator. |
| Conditions | In vitro enzymatic inhibition assay using recombinant human COX-1 and COX-2 enzymes. |
Why This Matters
For procurement related to COX-1-selective inhibitor research, this data indicates that compounds built on the 4-(Trifluoromethyl)benzamide scaffold offer a far superior selectivity window, which is critical for avoiding the COX-2 mediated gastric damage associated with traditional NSAIDs.
- [1] Kakuta, H., et al. (2008). Cyclooxygenase-1-Selective Inhibitors Are Attractive Candidates for Analgesics That Do Not Cause Gastric Damage. Design and in Vitro/in Vivo Evaluation of a Benzamide-Type Cyclooxygenase-1 Selective Inhibitor. Journal of Medicinal Chemistry, 51(8), 2400-2411. View Source
- [2] InvivoChem. (2024). Teriflunomide impurity 3 (4-Amino-N-(4-trifluoromethylphenyl)benzamide) Product Datasheet. View Source
